molecular formula C6H5NOS B073212 N-Thionylaniline CAS No. 1122-83-4

N-Thionylaniline

Cat. No. B073212
Key on ui cas rn: 1122-83-4
M. Wt: 139.18 g/mol
InChI Key: FIOJWGRGPONADF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08927684B2

Procedure details

2,3-difluoro-1,4-di(2-thienyl)-5,6-diamino-benzene (1.2 g, 3.9 mmol) was added into a small flask and purged with Ar three times. Then, dry pyridine (24 ml), N-thionylaniline (1.08 g, 7.8 mmol) and chlorotrimethylsilane (0.76 g, 7.0 mmol) were added. The mixture was stirred at 80° C. for 16 h before poured into ice water. The yellow precipitate was then filtered and washed with a mixture of ethanol and water (1:1 v/v) to afford 5,6-difluoro-4,7-di(2-thienyl)-2,1,3-benzothiadiazole as a yellow solid (1.3 g, 98%). 1H and 19F NMR spectra were as expected.
Name
2,3-difluoro-1,4-di(2-thienyl)-5,6-diamino-benzene
Quantity
1.2 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.08 g
Type
reactant
Reaction Step Three
Quantity
0.76 g
Type
reactant
Reaction Step Three
Quantity
24 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[C:6]([C:9]2[S:10][CH:11]=[CH:12][CH:13]=2)[C:5]([NH2:14])=[C:4]([NH2:15])[C:3]=1[C:16]1[S:17][CH:18]=[CH:19][CH:20]=1.[S:21](=NC1C=CC=CC=1)=O.Cl[Si](C)(C)C>N1C=CC=CC=1>[F:8][C:7]1[C:2]([F:1])=[C:3]([C:16]2[S:17][CH:18]=[CH:19][CH:20]=2)[C:4]2=[N:15][S:21][N:14]=[C:5]2[C:6]=1[C:9]1[S:10][CH:11]=[CH:12][CH:13]=1

Inputs

Step One
Name
2,3-difluoro-1,4-di(2-thienyl)-5,6-diamino-benzene
Quantity
1.2 g
Type
reactant
Smiles
FC1=C(C(=C(C(=C1F)C=1SC=CC1)N)N)C=1SC=CC1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1.08 g
Type
reactant
Smiles
S(=O)=NC1=CC=CC=C1
Name
Quantity
0.76 g
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
24 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 80° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with Ar three times
FILTRATION
Type
FILTRATION
Details
The yellow precipitate was then filtered
WASH
Type
WASH
Details
washed with a mixture of ethanol and water (1:1 v/v)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1=C(C=2C(=NSN2)C(=C1F)C=1SC=CC1)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.